2'-Hydroxy-5'-nitroacetophenone
Overview
Description
2'-Hydroxy-5'-nitroacetophenone, also known as this compound, is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64461. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Hydrogen Bonding and Fluorescence
2'-Hydroxy-5'-nitroacetophenone has been studied for its intramolecular hydrogen bonding characteristics. In particular, research has shown that intramolecular hydrogen bonds significantly affect the fluorescence spectra in non-polar solvents and solid states at room temperature. Studies utilizing X-ray diffraction and DFT calculations have provided insights into these phenomena, revealing exciting fluorescence features due to excited state intramolecular proton transfer (ESIPT) (Filarowski et al., 2007).
Antibacterial Activity
The compound has also been synthesized in the form of thiosemicarbazones, which have been screened for antibacterial activity against various bacteria, such as Bacillus subtilis and Escherichia coli. Some of these synthesized compounds have shown significant antibacterial properties (Parekh & Desai, 2006).
Phase Transition and Structural Studies
Research into nitro derivatives of ortho-hydroxy acetophenones, including this compound, has revealed insights into phase transitions and intramolecular hydrogen bonding. X-ray diffraction and DFT calculations have been employed to understand these aspects, highlighting the significant role of intramolecular hydrogen bonds of enol character (Filarowski et al., 2006).
Phototransformation Studies
Conformational changes and phototransformations of derivatives of this compound have been studied using UV radiation and FT-IR measurements. These studies provide insights into the behavior of the compound under different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).
Synthesis and Chemical Transformations
Research has been conducted on the synthesis of various derivatives and their chemical transformations, including multicomponent synthesis and reactions with other chemical compounds. These studies provide pathways for creating novel compounds with potential applications in different fields (Turgunalieva et al., 2023).
Solvent Influence on Molecular Structure
The influence of solvent on intramolecular hydrogen bonding in derivatives of this compound has been studied. These investigations reveal how solvent polarity affects the conformational equilibrium of the compound (Konopacka et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(2-hydroxy-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCBPUWMGYOISS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162865 | |
Record name | 2'-Hydroxy-5'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-76-6 | |
Record name | 1-(2-Hydroxy-5-nitrophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-76-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-5'-nitroacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1450-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2'-Hydroxy-5'-nitroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-Hydroxy-5'-nitroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXY-5'-NITROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GAB9X531N3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the structural characteristics of 2-hydroxy-5-nitroacetophenone?
A1: 2-Hydroxy-5-nitroacetophenone, also known as 1-(2-Hydroxy-5-nitrophenyl)ethanone or 2'-Hydroxy-5'-nitroacetophenone, has been studied using X-ray and neutron diffraction techniques. [] This research revealed details about its molecular geometry and electron density distribution, particularly the extent of pi-delocalization throughout the molecule. []
Q2: How is 2-hydroxy-5-nitroacetophenone used in the synthesis of other compounds?
A2: 2-Hydroxy-5-nitroacetophenone serves as a valuable starting material in organic synthesis. It can be employed in the preparation of dissymmetrical ethers, which are important intermediates in the synthesis of various coccidiostats and other pharmaceutical compounds. [] This compound can also be reacted with anisaldehyde, leading to the formation of new chemical entities. []
Q3: What is the role of 2-hydroxy-5-nitroacetophenone in coordination chemistry?
A3: 2-Hydroxy-5-nitroacetophenone acts as a ligand in the formation of metal complexes. Studies have explored its chelation with various metal ions like Cu(II), Ni(II), Co(II), and Zn(II). [] The presence of both a hydroxyl and a carbonyl group allows it to bind to metal centers, leading to the formation of diverse coordination complexes with potential applications in various fields. [, , ]
Q4: Are there any studies exploring the catalytic activity of 2-hydroxy-5-nitroacetophenone-derived complexes?
A4: Yes, copper(II) complexes containing amino acid Schiff base ligands derived from 2-hydroxy-5-nitroacetophenone have shown promising catalytic activity in olefin cyclopropanation reactions. [] These complexes exhibited high diastereoselectivity, highlighting their potential for asymmetric synthesis applications. [] Further research in this area could lead to the development of efficient and selective catalysts for various organic transformations.
Q5: What analytical techniques are commonly used to characterize 2-hydroxy-5-nitroacetophenone?
A5: High-resolution X-ray diffraction and neutron diffraction are powerful techniques used to determine the structure and electron density distribution of 2-hydroxy-5-nitroacetophenone. [] Additionally, vibrational spectroscopy, electronic spectroscopy, paramagnetic spectroscopy, and thermal analysis are commonly employed to characterize this compound and its metal complexes. []
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